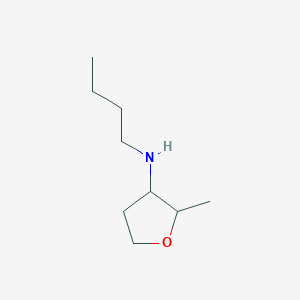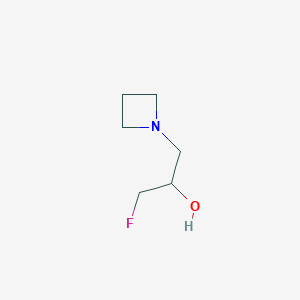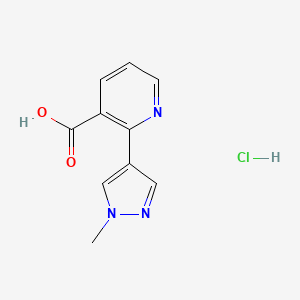![molecular formula C13H21N3O4 B13248868 tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13248868.png)
tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a cyclopropylcarbamoyl moiety attached to an oxazoline ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl carbamate with an appropriate oxazoline derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The cyclopropylcarbamoyl group is introduced through a subsequent reaction with cyclopropyl isocyanate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or oxazoline moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding oxazoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate or oxazoline derivatives.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. The cyclopropylcarbamoyl group can interact with specific enzymes or receptors, making it useful in enzyme inhibition studies .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to modulate enzyme activity or receptor binding makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable in the production of polymers and coatings .
作用機序
The mechanism of action of tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets. The cyclopropylcarbamoyl group can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition. The oxazoline ring can participate in hydrogen bonding and electrostatic interactions with receptors, modulating their activity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and receptor functions .
類似化合物との比較
- tert-Butyl N-(3-chloropropyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl 3-bromopropylcarbamate
Comparison: tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is unique due to the presence of both cyclopropylcarbamoyl and oxazoline groups. This combination imparts distinct reactivity and biological activity compared to similar compounds that may only contain one of these functional groups. For example, tert-Butyl N-(3-chloropropyl)carbamate lacks the oxazoline ring, which limits its potential interactions with biological targets . Similarly, tert-Butyl N-(3-hydroxypropyl)carbamate does not have the cyclopropylcarbamoyl group, affecting its reactivity and applications .
特性
分子式 |
C13H21N3O4 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
tert-butyl N-[[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)19-12(18)14-7-9-6-10(16-20-9)11(17)15-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,14,18)(H,15,17) |
InChIキー |
DBIDNHOKSISZSQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1CC(=NO1)C(=O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride](/img/structure/B13248795.png)
![2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13248802.png)

![(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13248822.png)


![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine](/img/structure/B13248829.png)


![4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol](/img/structure/B13248852.png)


![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine](/img/structure/B13248861.png)
![3-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13248863.png)
